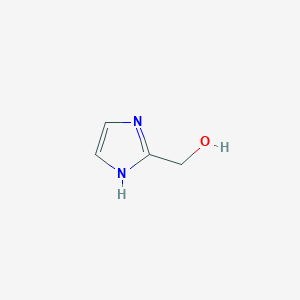
1H-Imidazol-2-ylmethanol
Übersicht
Beschreibung
1H-Imidazol-2-ylmethanol is a compound with the molecular formula C4H6N2O . It was first synthesized by Heinrich Debus in 1858 . The compound has a molecular weight of 98.10 g/mol and is also known by various synonyms such as 2-(Hydroxymethyl)imidazole, Imidazole-2-methanol, hydroxymethylimidazole, and 2-hydroxymethylimidazole .
Synthesis Analysis
The synthesis of imidazole derivatives, including 1H-Imidazol-2-ylmethanol, has been a topic of interest in recent years . A general method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been designed, which involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Molecular Structure Analysis
The molecular structure of 1H-Imidazol-2-ylmethanol includes a five-membered ring containing two nitrogen atoms. The InChI code for the compound is 1S/C4H6N2O/c7-3-4-5-1-2-6-4/h1-2,7H,3H2,(H,5,6) and the InChIKey is ZOMATQMEHRJKLO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1H-Imidazol-2-ylmethanol has a density of 1.3±0.1 g/cm3, a boiling point of 388.1±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 25.2±0.3 cm3, a polar surface area of 49 Å2, and a molar volume of 74.8±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Application of Imidazole Derivatives
- Summary of the Application: Imidazole derivatives, including “1H-Imidazol-2-ylmethanol”, are synthesized and used in the creation of various pharmaceutical compounds .
- Methods of Application or Experimental Procedures: The synthesis of “1H-Imidazol-2-ylmethanol” derivatives involves treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The resulting alcohols are then converted into carbonyl compounds via the corresponding quaternary salts .
- Results or Outcomes: The stable “1H-Imidazol-2-ylmethanol” system can be regarded as a masked form of the carbonyl group as well as a synthon of the group .
2. Recent Advances in the Synthesis of Imidazoles
- Summary of the Application: The synthesis of substituted imidazoles, which includes “1H-Imidazol-2-ylmethanol”, has seen recent advances. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
- Methods of Application or Experimental Procedures: The review highlights the regiocontrolled synthesis of substituted imidazoles . The specific methods of synthesis are not detailed in the search results.
- Results or Outcomes: The review discusses the utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring .
3. Pharmaceutical Applications
- Summary of the Application: Imidazole derivatives, including “1H-Imidazol-2-ylmethanol”, are used in the creation of various pharmaceutical compounds .
- Methods of Application or Experimental Procedures: The synthesis of “1H-Imidazol-2-ylmethanol” derivatives involves treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The resulting alcohols are then converted into carbonyl compounds via the corresponding quaternary salts .
- Results or Outcomes: The stable “1H-Imidazol-2-ylmethanol” system can be regarded as a masked form of the carbonyl group as well as a synthon of the group .
4. Organic & Biomolecular Chemistry
- Summary of the Application: The synthesis of substituted imidazoles, which includes “1H-Imidazol-2-ylmethanol”, has seen recent advances. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
- Methods of Application or Experimental Procedures: The review highlights the regiocontrolled synthesis of substituted imidazoles . The specific methods of synthesis are not detailed in the search results.
- Results or Outcomes: The review discusses the utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring .
5. Technical Service
- Summary of the Application: “1H-Imidazol-2-ylmethanol hydrochloride” is used in technical services, possibly as a reagent or intermediate in various chemical reactions .
6. Therapeutic Potential
- Summary of the Application: Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . “1H-Imidazol-2-ylmethanol” could potentially be used in the synthesis of therapeutic compounds.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1H-imidazol-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c7-3-4-5-1-2-6-4/h1-2,7H,3H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMATQMEHRJKLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340729 | |
| Record name | 1H-Imidazole-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazol-2-ylmethanol | |
CAS RN |
3724-26-3 | |
| Record name | 1H-Imidazole-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3724-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1H-imidazol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-({[5-(2-chlorophenyl)-2-furyl]methylene}amino)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B183256.png)






